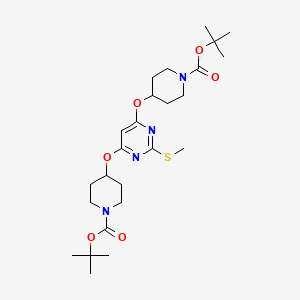
di-tert-Butyl 4,4'-((2-(methylthio)pyrimidine-4,6-diyl)bis(oxy))bis(piperidine-1-carboxylate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Di-tert-Butyl 4,4'-((2-(methylthio)pyrimidine-4,6-diyl)bis(oxy))bis(piperidine-1-carboxylate) is a useful research compound. Its molecular formula is C25H40N4O6S and its molecular weight is 524.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality di-tert-Butyl 4,4'-((2-(methylthio)pyrimidine-4,6-diyl)bis(oxy))bis(piperidine-1-carboxylate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about di-tert-Butyl 4,4'-((2-(methylthio)pyrimidine-4,6-diyl)bis(oxy))bis(piperidine-1-carboxylate) including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Introduction
Di-tert-butyl 4,4'-((2-(methylthio)pyrimidine-4,6-diyl)bis(oxy))bis(piperidine-1-carboxylate) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the chemical properties, synthesis, and biological evaluations of this compound, focusing on its pharmacological effects and mechanisms of action.
- Molecular Formula : C25H40N4O6S
- Molecular Weight : 524.67 g/mol
- CAS Number : 1261231-38-2
The compound features a complex structure with piperidine and pyrimidine moieties, which are known to influence biological activity through various mechanisms.
Synthesis
The synthesis of di-tert-butyl 4,4'-((2-(methylthio)pyrimidine-4,6-diyl)bis(oxy))bis(piperidine-1-carboxylate) typically involves the reaction of tert-butyl esters with methylthio-substituted pyrimidines under controlled conditions. The process can be optimized to enhance yield and purity, with reported purities exceeding 97% .
Antimicrobial Activity
Preliminary studies indicate that compounds with similar structural features exhibit antimicrobial properties. For instance, derivatives of pyrimidine and piperidine have shown significant activity against various bacterial strains. While specific data on di-tert-butyl 4,4'-((2-(methylthio)pyrimidine-4,6-diyl)bis(oxy))bis(piperidine-1-carboxylate) is limited, its structural analogs have demonstrated:
- Effective inhibition against Gram-positive and Gram-negative bacteria .
- Potential antifungal activity , particularly in compounds with similar functional groups.
Cytotoxicity Studies
The cytotoxic effects of related compounds have been evaluated in vitro against cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). For example:
| Compound | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 | 5.0 | |
| Compound B | HCT116 | 3.5 | |
| Di-tert-butyl derivative | MCF-7 | TBD* | TBD* |
*Note: Specific IC50 values for di-tert-butyl 4,4'-((2-(methylthio)pyrimidine-4,6-diyl)bis(oxy))bis(piperidine-1-carboxylate) are yet to be determined in published studies.
The biological activity of di-tert-butyl 4,4'-((2-(methylthio)pyrimidine-4,6-diyl)bis(oxy))bis(piperidine-1-carboxylate) may involve several mechanisms:
- Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with nucleic acid synthesis in microbial cells.
- Apoptosis Induction : Some derivatives induce apoptosis in cancer cells by activating caspases and altering mitochondrial membrane potential.
- Antioxidant Activity : Compounds with tert-butyl groups often exhibit antioxidant properties, which can contribute to their protective effects against oxidative stress in cells.
Case Studies
Recent case studies involving structurally related compounds highlight the potential applications of di-tert-butyl 4,4'-((2-(methylthio)pyrimidine-4,6-diyl)bis(oxy))bis(piperidine-1-carboxylate):
Properties
IUPAC Name |
tert-butyl 4-[6-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]oxy-2-methylsulfanylpyrimidin-4-yl]oxypiperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H40N4O6S/c1-24(2,3)34-22(30)28-12-8-17(9-13-28)32-19-16-20(27-21(26-19)36-7)33-18-10-14-29(15-11-18)23(31)35-25(4,5)6/h16-18H,8-15H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNQFUCXQZYGYAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC(=NC(=N2)SC)OC3CCN(CC3)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H40N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














